molecular formula C8H9N3O2 B13177257 2-(3-Hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde

2-(3-Hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13177257
M. Wt: 179.18 g/mol
InChI Key: BGIKBURSSQDQBF-UHFFFAOYSA-N
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Description

2-(3-Hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde is a pyrimidine derivative featuring a 3-hydroxyazetidin-1-yl substituent at the 2-position and a formyl group at the 5-position of the pyrimidine ring. This compound belongs to a class of pyrimidine-5-carbaldehydes, which are notable for their roles in enantioselective synthesis and asymmetric catalysis . Such properties make it a candidate for applications in chiral recognition, pharmaceutical intermediates, and catalytic processes requiring stereochemical control.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

2-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C8H9N3O2/c12-5-6-1-9-8(10-2-6)11-3-7(13)4-11/h1-2,5,7,13H,3-4H2

InChI Key

BGIKBURSSQDQBF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 3-hydroxyazetidine with pyrimidine-5-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-oxoazetidin-1-yl)pyrimidine-5-carboxylic acid.

    Reduction: Formation of 2-(3-hydroxyazetidin-1-yl)pyrimidine-5-methanol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(tert-Butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde

  • Substituent : Bulky silyl group with an ethynyl linker.
  • Properties : Hydrophobicity and steric hindrance promote crystallinity and enantioselective autocatalysis. Single-crystal X-ray studies confirm well-defined crystal faces, critical for asymmetric amplification .
  • Applications : Used in enantioselective C–C bond formation, achieving high enantiomeric excess via oriented prochirality .

2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde

  • Substituent : Cyclopropane ring with an ether linkage.
  • Properties : Ring strain from cyclopropane may enhance reactivity in ring-opening reactions. The ether oxygen enables dipole interactions.
  • Applications : Likely employed in synthesizing conformationally restricted molecules due to its rigid structure .

2-(Ethylthio)pyrimidine-5-carbaldehyde

  • Substituent : Ethylthio group with a sulfur atom.
  • Thioethers are less polar than ethers but participate in unique redox reactions.
  • Applications : Reagent-grade material for thiol-mediated coupling or metal coordination .

2-(3-Hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde

  • Substituent : 4-membered azetidine ring with a hydroxyl group.
  • Properties : The hydroxyl and secondary amine groups enable hydrogen bonding, improving solubility in polar solvents. The small ring size may reduce steric hindrance compared to bulkier substituents.
  • Applications : Predicted utility in asymmetric catalysis where hydrogen bonding directs stereoselectivity, analogous to silylethynyl derivatives .

Research Findings and Trends

  • Crystallinity vs. Reactivity : Bulky substituents (e.g., silylethynyl) enhance crystallinity, aiding in asymmetric synthesis, while smaller, polar groups (e.g., hydroxyazetidinyl) prioritize solubility and catalyst interactions .
  • Electronic Modulation : Thioether and ether substituents alter electron density at the pyrimidine ring, influencing nucleophilic addition rates .
  • Hydrogen Bonding : The hydroxyazetidine group’s dual hydrogen-bonding capability may surpass the catalytic efficiency of silyl or cyclopropane-based analogs in certain enantioselective reactions.

Biological Activity

2-(3-Hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and possible therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of 2-(3-Hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde can be described as follows:

  • Molecular Formula : C8H9N3O2
  • Molecular Weight : 179.17 g/mol
  • IUPAC Name : 2-(3-Hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde

This compound features a pyrimidine ring substituted with an azetidine moiety, which is significant for its biological activity.

The biological activity of 2-(3-Hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an enzyme inhibitor, modulating pathways involved in cell signaling and metabolism. The presence of the hydroxyl group on the azetidine ring enhances its interaction with biological macromolecules, potentially increasing its efficacy.

Antimicrobial Activity

Studies have shown that derivatives of pyrimidine compounds exhibit antimicrobial properties. While specific data on 2-(3-Hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde is limited, related compounds have demonstrated effectiveness against various bacterial strains, suggesting a potential for similar activity.

Anticancer Potential

Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation. Experimental studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. Further studies are required to confirm if 2-(3-Hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde exhibits comparable effects.

Enzyme Inhibition

Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could potentially act as an inhibitor of succinate dehydrogenase (SDH), a key enzyme in the Krebs cycle, which has implications for cancer metabolism and energy production in cells.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Study Demonstrated that similar pyrimidine derivatives inhibited growth of Gram-positive and Gram-negative bacteria, indicating potential for 2-(3-Hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde.
Anticancer Research Compounds with similar structures showed significant inhibition of tumor growth in vitro and in vivo models, warranting further investigation into this compound's effects.
Enzyme Inhibition Analysis Suggested potential inhibition of SDH activity, leading to altered metabolic profiles in treated cells, which could be beneficial in targeting cancer metabolism.

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